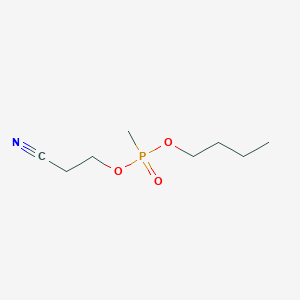
Butyl 2-cyanoethyl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-cyanoethyl methylphosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphorus atom bonded to an organic group and two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-cyanoethyl methylphosphonate typically involves the reaction of butyl methylphosphonate with 2-cyanoethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the phosphonate group. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-cyanoethyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the cyanoethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield butyl 2-cyanoethyl phosphonate oxide, while reduction can produce butyl 2-cyanoethyl phosphine oxide.
Applications De Recherche Scientifique
Butyl 2-cyanoethyl methylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of butyl 2-cyanoethyl methylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The specific pathways involved depend on the biological context and the target enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl methylphosphonate
- 2-Cyanoethyl methylphosphonate
- Butyl 2-cyanoethyl phosphonate
Uniqueness
Butyl 2-cyanoethyl methylphosphonate is unique due to the presence of both butyl and cyanoethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other phosphonates that may lack one of these functional groups.
Propriétés
Numéro CAS |
58264-12-3 |
|---|---|
Formule moléculaire |
C8H16NO3P |
Poids moléculaire |
205.19 g/mol |
Nom IUPAC |
3-[butoxy(methyl)phosphoryl]oxypropanenitrile |
InChI |
InChI=1S/C8H16NO3P/c1-3-4-7-11-13(2,10)12-8-5-6-9/h3-5,7-8H2,1-2H3 |
Clé InChI |
PNUDRLITQAINTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(C)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


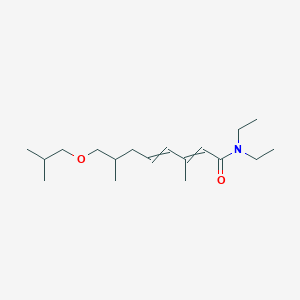

![S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide](/img/structure/B14629705.png)
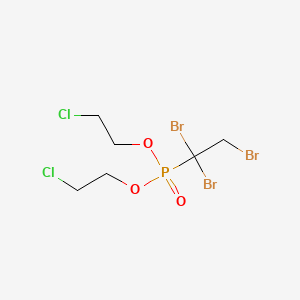
![Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14629712.png)
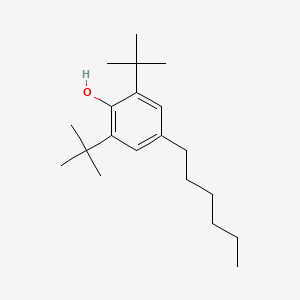


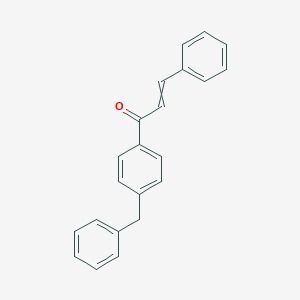
![(Piperazine-1,4-diyl)bis[(5-butoxy-1-phenyl-1H-pyrazol-3-yl)methanone]](/img/structure/B14629741.png)
![2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]-](/img/structure/B14629742.png)
![{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B14629755.png)
![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
![Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate](/img/structure/B14629777.png)
